molecular formula C22H29N3O B11387480 (5s,7s)-5-ethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

(5s,7s)-5-ethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11387480
M. Wt: 351.5 g/mol
InChI Key: QWMMTCFIMJBDET-UHFFFAOYSA-N
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Description

5-ethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-ethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound would require detailed steps involving the formation of the indole ring and subsequent modifications to introduce the diazatricyclo structure.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods would depend on the scalability and economic feasibility of the synthesis route.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions would vary based on the desired transformation, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-ethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-ethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one apart is its unique diazatricyclo structure, which may confer distinct biological activities and chemical properties compared to other indole derivatives.

Properties

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

5-ethyl-2-(1-ethyl-2-methylindol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C22H29N3O/c1-5-22-13-23-11-21(4,20(22)26)12-24(14-22)19(23)18-15(3)25(6-2)17-10-8-7-9-16(17)18/h7-10,19H,5-6,11-14H2,1-4H3

InChI Key

QWMMTCFIMJBDET-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=C(N(C5=CC=CC=C54)CC)C)C

Origin of Product

United States

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